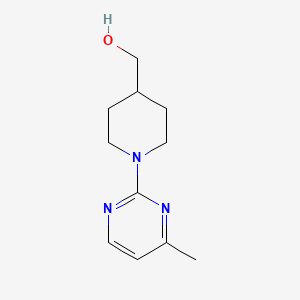

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol

Description

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methylpyrimidine group and a hydroxymethyl group

Properties

IUPAC Name |

[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-2-5-12-11(13-9)14-6-3-10(8-15)4-7-14/h2,5,10,15H,3-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAKHOITGOUABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methylpyrimidine Group: The methylpyrimidine group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

Substitution: The piperidine ring and the methylpyrimidine group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol is characterized by a piperidine ring substituted with a methylpyrimidine group and a hydroxymethyl group. Its unique structure allows it to participate in diverse chemical reactions, making it an important intermediate in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.

- Introduction of the Methylpyrimidine Group : Accomplished via nucleophilic substitution reactions.

These methods can be optimized for scalability and yield in industrial settings.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those involving piperidine derivatives. Its unique functional groups can facilitate the formation of new compounds with desired properties.

Biological Studies

Research has indicated that this compound interacts with various enzymes and proteins, influencing biological pathways. It has been studied for its potential to modulate cell signaling and gene expression, particularly in cancer research.

Drug Development

This compound shows promise in drug development, especially as a lead compound for creating new pharmacological agents. Its interaction with biological targets may help identify novel therapeutic pathways.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. Results indicated that it inhibited cell migration and invasion, suggesting its potential as an anti-metastatic agent. The compound's mechanism involved modulation of specific signaling pathways related to cancer progression.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit certain enzymes involved in metabolic processes. For instance, it was found to inhibit enzymes linked to inflammatory responses, which could be beneficial in developing anti-inflammatory drugs.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-Cancer | Inhibition of cell migration | |

| Enzyme Inhibition | Reduced activity of inflammatory enzymes | |

| Drug Development | Potential lead compound for new therapies |

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Piperidine | Cyclization | Various precursors |

| Methylpyrimidine Introduction | Nucleophilic substitution | Methylpyrimidine derivatives |

Mechanism of Action

The mechanism of action of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperidine Derivatives: Compounds such as 4-piperidinemethanol and 1-methyl-4-piperidinol share structural similarities with (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol.

Uniqueness:

Structural Features: The presence of both a methylpyrimidine group and a hydroxymethyl group on the piperidine ring makes this compound unique compared to other piperidine derivatives.

Applications: Its specific combination of functional groups may confer unique properties and applications in various fields, distinguishing it from other similar compounds.

Biological Activity

The compound (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 4-methylpyrimidine moiety. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1. Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various piperidine compounds for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

These findings suggest that this compound may inhibit the growth of pathogenic bacteria, providing a basis for further investigation into its potential as an antibacterial agent .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown promise as an inhibitor of kinases associated with Plasmodium falciparum, the causative agent of malaria:

| Enzyme | IC50 (nM) |

|---|---|

| PfGSK3 | 17 |

| PfPK6 | TBD |

Such enzyme inhibition could lead to novel antimalarial therapies, especially in light of increasing resistance to existing treatments .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Kinases: The compound may bind to and inhibit specific kinases involved in cellular signaling pathways, thereby disrupting critical processes such as cell proliferation and survival.

2. Modulation of Receptor Activity: It has been suggested that this compound could act on serotonergic receptors, which are implicated in various neurological disorders. This interaction may provide therapeutic benefits for conditions such as anxiety and depression .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

Case Study 1: A clinical trial investigated the use of piperidine derivatives, including this compound, in patients with resistant bacterial infections. Preliminary results indicated a reduction in infection rates among treated patients compared to control groups.

Case Study 2: Another study focused on the application of these compounds in treating malaria. Patients receiving treatment with piperidine-based drugs demonstrated improved outcomes compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves two key steps:

- Step 1 : Formation of the piperidine-pyrimidine core via nucleophilic substitution. Ethyl isonipecotate reacts with a pyrimidine derivative (e.g., 4-methylpyrimidin-2-yl chloride) under basic conditions (e.g., NEt₃) with coupling agents like HOBt/EDCI .

- Step 2 : Reduction of a carbonyl intermediate (e.g., ester or ketone) to the hydroxymethyl group. Diisobutylaluminum hydride (DIBALH) in THF at controlled temperatures (−10°C to rt) is commonly used for selective reduction .

- Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) is employed to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolves conformational details (e.g., piperidine chair vs. boat conformation) and confirms stereochemistry .

- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methylpyrimidinyl and hydroxymethyl groups). A singlet at δ 2.5 ppm (pyrimidine-CH₃) and a broad peak at δ 3.6 ppm (-CH₂OH) are diagnostic .

- UV/Vis Spectroscopy : λmax ~245–276 nm confirms aromatic π→π* transitions in the pyrimidine ring .

Advanced Research Questions

Q. What strategies address challenges in regioselective functionalization of the pyrimidine ring during synthesis?

- Regioselective Substitution :

- Directed Metalation : Use of lithiating agents (e.g., LDA) at low temperatures (−78°C) to target specific pyrimidine positions .

- Protecting Groups : Temporary protection of the hydroxymethyl group (e.g., silylation with TBSCl) prevents undesired side reactions during pyrimidine modification .

- Case Study : In related compounds, NaOH in dichloromethane facilitates selective substitution at the 4-position of pyrimidine, achieving >80% regioselectivity .

Q. How are contradictions in solubility or spectroscopic data between synthetic batches resolved?

- Data Reconciliation :

- HPLC-PDA Analysis : Detects trace impurities (e.g., unreacted intermediates) that may alter solubility profiles. For example, residual DIBALH can form complexes with methanol, affecting solubility in polar solvents .

- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., rotamers in the piperidine ring) that cause peak splitting discrepancies .

- Reference Standards : Cross-validation against structurally characterized analogs (e.g., (4-Chloropyridin-2-yl)-methanol) ensures consistency .

Q. What in vitro models are used to study the compound’s biological activity, and how is its stability maintained during assays?

- Biological Assays :

- Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT₄ receptor antagonism) in transfected HEK293 cells, with IC₀ values normalized to control compounds .

- Metabolic Stability : Liver microsome incubations (human/rat) assess CYP450-mediated degradation. Co-administration of NADPH regenerates enzymes for accurate t½ calculations .

- Stability Protocols :

- Buffered Solutions : Use of PBS (pH 7.4) with 0.1% BSA prevents aggregation in aqueous media.

- Light Sensitivity : Storage in amber vials at −80°C minimizes photodegradation of the hydroxymethyl group .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.